Amino(1-cycloocten-1-yl)acetic acid
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Overview
Description
Amino(1-cycloocten-1-yl)acetic acid is a unique organic compound characterized by the presence of an amino group attached to a cyclooctene ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(1-cycloocten-1-yl)acetic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Amino(1-cycloocten-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro or nitroso group.
Reduction: Reduction reactions can convert the cyclooctene ring to a cyclooctane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce saturated cyclooctane derivatives.
Scientific Research Applications
Amino(1-cycloocten-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Mechanism of Action
The mechanism by which Amino(1-cycloocten-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes involved in amino acid metabolism or interact with receptors in biological systems. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its role in plant growth regulation.
Indole-3-acetic acid: A plant hormone with diverse biological activities
Uniqueness
Amino(1-cycloocten-1-yl)acetic acid is unique due to its specific structural features, such as the cyclooctene ring, which imparts distinct chemical and biological properties compared to other amino acid derivatives.
Properties
CAS No. |
67654-45-9 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-2-[(1E)-cycloocten-1-yl]acetic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h6,9H,1-5,7,11H2,(H,12,13)/b8-6+ |
InChI Key |
LRXGLWRNFLTEBN-SOFGYWHQSA-N |
Isomeric SMILES |
C1CCC/C(=C\CC1)/C(C(=O)O)N |
Canonical SMILES |
C1CCCC(=CCC1)C(C(=O)O)N |
Origin of Product |
United States |
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